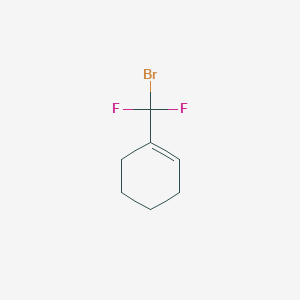

1-(Bromodifluoromethyl)cyclohex-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Bromodifluoromethyl)cyclohex-1-ene is an organic compound with the molecular formula C7H9BrF2 and a molecular weight of 211.05 g/mol . It is characterized by the presence of a bromodifluoromethyl group attached to a cyclohexene ring. This compound is primarily used in research settings and has various applications in organic synthesis and materials science .

Vorbereitungsmethoden

The synthesis of 1-(Bromodifluoromethyl)cyclohex-1-ene typically involves the reaction of cyclohexene with bromodifluoromethane under specific conditions. One common method includes the use of a radical initiator to facilitate the addition of the bromodifluoromethyl group to the cyclohexene ring . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .

Analyse Chemischer Reaktionen

1-(Bromodifluoromethyl)cyclohex-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction Reactions: Reduction of the bromodifluoromethyl group can yield difluoromethyl derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

1-(Bromodifluoromethyl)cyclohex-1-ene is utilized as a reagent in various synthetic methodologies, particularly in the formation of difluoromethylated compounds. The difluoromethyl group is known to enhance the biological activity of organic molecules and improve their pharmacokinetic properties.

Case Study: Difluoromethylation Reactions

A study demonstrated the use of this compound in the difluoromethylation of bisphenols, which resulted in enhanced detection capabilities via Electron-Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS). The derivatization process allowed for the identification of toxic species with improved retention times compared to their non-fluorinated counterparts .

Biological Research Applications

Due to its structural characteristics, this compound is also explored in biological contexts, particularly in proteomics.

Case Study: Proteomics Research

Santa Cruz Biotechnology lists this compound as a specialty product for proteomics applications. The incorporation of difluoromethyl groups into biomolecules can significantly alter their reactivity and interactions within biological systems, making them useful for studying protein functions and interactions .

Material Science Applications

The compound's unique fluorinated structure lends itself to applications in material science, particularly in the development of new materials with specific properties such as increased stability and altered solubility.

Case Study: Fluorous Catalysts

Research has indicated that incorporating fluorinated moieties into organic compounds can enhance their stability and performance in catalytic processes. For instance, fluorous analogues of ligands have been shown to improve reaction yields and selectivity in hydroboration reactions .

Environmental Applications

The environmental impact of chemicals is a growing concern. The use of this compound in synthesizing environmentally benign reagents has been explored. Its role as a precursor for more complex fluorinated compounds can contribute to developing safer chemical processes.

Data Tables

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Synthetic Chemistry | Difluoromethylation of bisphenols | Enhanced detection via EI-GC-MS |

| Biological Research | Proteomics applications | Alters reactivity and interactions in proteins |

| Material Science | Development of fluorous catalysts | Improved yields and stability |

| Environmental Science | Synthesis of environmentally benign reagents | Potential for safer chemical processes |

Wirkmechanismus

The mechanism of action of 1-(Bromodifluoromethyl)cyclohex-1-ene involves its reactivity due to the presence of the bromodifluoromethyl group. This group is highly reactive and can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

1-(Bromodifluoromethyl)cyclohex-1-ene can be compared with similar compounds such as:

- 3-Bromo-3,3-difluoropropene

- 1-Bromo-2-pentene

- Crotyl bromide

- 3-Bromo-2-methylpropene

These compounds share the presence of bromine and fluorine atoms, but differ in their structural frameworks and reactivity. The uniqueness of this compound lies in its cyclohexene ring, which imparts distinct chemical properties and reactivity patterns .

Biologische Aktivität

1-(Bromodifluoromethyl)cyclohex-1-ene is a fluorinated organic compound characterized by the presence of a bromodifluoromethyl group attached to a cyclohexene ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

- Chemical Formula : C7H8BrF2

- CAS Number : 117711-60-1

- Molecular Weight : 227.04 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reactive intermediate in organic synthesis and its potential applications in medicinal chemistry. The compound's fluorinated structure enhances its reactivity and selectivity in various chemical reactions, which can lead to biologically active derivatives.

The biological effects of this compound are hypothesized to arise from its ability to form covalent bonds with biological macromolecules. This reactivity can lead to enzyme inhibition or modulation of receptor activity, impacting various biochemical pathways.

Key Mechanisms:

- Covalent Bond Formation : The bromodifluoromethyl group can react with nucleophilic sites in proteins, potentially altering their function.

- Electrophilic Character : The presence of fluorine atoms increases the electrophilicity of the compound, facilitating reactions with electron-rich sites in biological molecules.

Research Findings and Case Studies

Several studies have investigated the biological implications of similar fluorinated compounds, providing insights into the potential activity of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Synthetic Applications

The reactivity of this compound allows it to be utilized as a building block for synthesizing more complex molecules with potential therapeutic activities. For instance, it can be employed in difluoromethylation reactions, which are crucial for developing pharmaceuticals that require fluorinated motifs for enhanced bioactivity.

Eigenschaften

IUPAC Name |

1-[bromo(difluoro)methyl]cyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2/c8-7(9,10)6-4-2-1-3-5-6/h4H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIZWHYAFYTIMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371248 |

Source

|

| Record name | 1-(Bromodifluoromethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117711-60-1 |

Source

|

| Record name | 1-(Bromodifluoromethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.